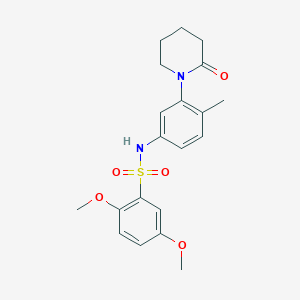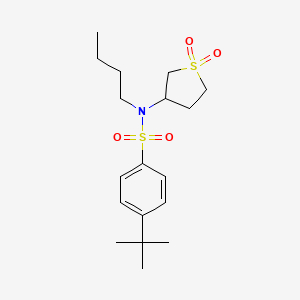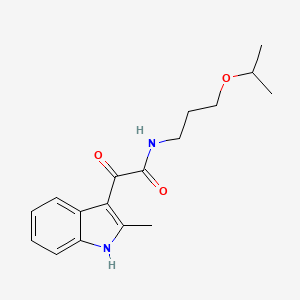
N-(3-isopropoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as IPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPI is a synthetic derivative of indole-2-carboxylic acid and has been found to possess various biological activities, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of IPPI is not yet fully understood. However, it has been suggested that IPPI may exert its biological activities by inhibiting specific enzymes or signaling pathways in the body.
Biochemical and Physiological Effects:
IPPI has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that IPPI can inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, IPPI has been shown to possess analgesic properties by modulating the activity of specific receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using IPPI in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it a useful tool for studying the structure-activity relationships of various compounds. However, the limitations of using IPPI in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of IPPI. One potential area of research is the development of IPPI-based drugs for the treatment of various diseases such as cancer and inflammatory disorders. Another area of research is the use of IPPI as a starting material for the synthesis of novel compounds with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of IPPI and its potential applications in various fields.
Synthesemethoden
IPPI can be synthesized using a variety of methods, including the reaction of indole-2-carboxylic acid with isopropyl alcohol and acetic anhydride. This method involves the use of a catalyst such as pyridine and results in the formation of IPPI as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
IPPI has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, IPPI has been found to possess antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as an antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)22-10-6-9-18-17(21)16(20)15-12(3)19-14-8-5-4-7-13(14)15/h4-5,7-8,11,19H,6,9-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPHPBIMAUYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isopropoxypropyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

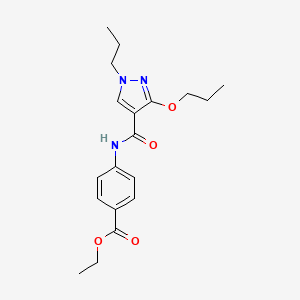
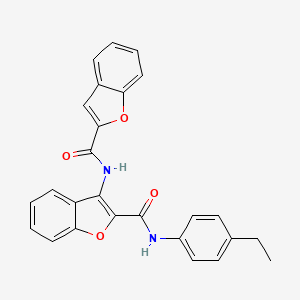
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2786838.png)
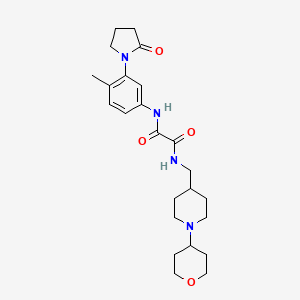


![N-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2786843.png)
![2-Amino-7,7-dimethyl-5-(2-pyridin-2-yl-vinyl)-6,7-dihydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B2786845.png)
![6-[(Cycloheptylamino)sulfonyl]chromen-2-one](/img/structure/B2786848.png)


